molecular formula C16H17N3O4S B2416032 3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide CAS No. 953852-05-6

3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide

Cat. No.: B2416032
CAS No.: 953852-05-6
M. Wt: 347.39
InChI Key: VQJMWXOILHIQLL-UHFFFAOYSA-N
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Description

3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with a morpholinosulfonyl group and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group is introduced via sulfonylation reactions, where morpholine reacts with sulfonyl chlorides in the presence of a base.

    Attachment of the Pyridin-4-yl Group: The final step involves the coupling of the pyridin-4-yl group to the benzamide core through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinosulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, converting them to amines or alcohols, respectively.

    Substitution: The aromatic ring in the benzamide core can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

  • 3-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide
  • 3-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide
  • 4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide

Comparison: 3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide is unique due to the specific positioning of the pyridin-4-yl group, which can influence its binding affinity and selectivity towards molecular targets. This positional isomerism can result in different biological activities and chemical reactivities compared to its analogs.

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-pyridin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-16(18-14-4-6-17-7-5-14)13-2-1-3-15(12-13)24(21,22)19-8-10-23-11-9-19/h1-7,12H,8-11H2,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJMWXOILHIQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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